molecular formula C11H22N2O B7967419 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane

1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane

Cat. No.: B7967419
M. Wt: 198.31 g/mol
InChI Key: PBCOVPLVONZEHA-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1,7-diazaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane typically involves multi-step reactions starting from commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane is unique due to its specific methoxyethyl substitution, which imparts distinct chemical properties and reactivity compared to other spiro compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-methoxyethyl)-1,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-14-9-8-13-7-3-5-11(13)4-2-6-12-10-11/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOVPLVONZEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC12CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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